Azilsartan medoxomil monopotassium is an antihypertensive medication primarily used for the treatment of high blood pressure. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs). This compound is a prodrug, meaning it is converted into its active form after administration. The active form, Azilsartan, works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.
Azilsartan medoxomil was developed by Takeda Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2011. It is marketed under the brand name Edarbi.
Azilsartan medoxomil is synthesized through a multi-step chemical process that includes the following key steps:
The synthesis typically utilizes reagents such as 4-(2-ethoxyphenyl)-2-methylphenol and appropriate coupling agents under controlled conditions to ensure high yield and purity.
The molecular formula of Azilsartan medoxomil is , with a molecular weight of approximately 440.48 g/mol. The structure features:
Azilsartan medoxomil undergoes hydrolysis in vivo to release Azilsartan, which is responsible for its pharmacological effects. This reaction primarily occurs in the gastrointestinal tract and liver.
The hydrolysis reaction can be represented as follows:
This reaction highlights the prodrug nature of Azilsartan medoxomil, where the inactive form is converted into an active therapeutic agent.
Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 receptor (AT1). This blockade prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
Clinical studies have shown that Azilsartan effectively lowers blood pressure in hypertensive patients, with significant reductions observed within hours of administration.
Azilsartan medoxomil is primarily used in clinical settings for managing hypertension. Its effectiveness has been demonstrated in various clinical trials, making it a valuable option for patients who may not respond adequately to other antihypertensive therapies. Additionally, research continues into its potential benefits in heart failure and chronic kidney disease management due to its vasodilatory properties.
Azilsartan medoxomil monopotassium (chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt) is a prodrug designed for optimized oral delivery. Following gastrointestinal absorption, it undergoes rapid and complete hydrolysis to its bioactive moiety, azilsartan, primarily via esterase activity in the intestinal wall and liver. Azilsartan functions as a potent and selective antagonist of the Angiotensin II Type 1 receptor, with a half-maximal inhibitory concentration (IC50) of 0.62 nM against the human Angiotensin II Type 1 receptor subtype. This binding affinity exceeds that of other Angiotensin II Receptor Blockers such as olmesartan (IC50 = 6.0 nM) and valsartan (IC50 = 13.5 nM) [4] [5].
The Angiotensin II Type 1 receptor antagonism exhibits high specificity, with azilsartan demonstrating >10,000-fold greater affinity for the Angiotensin II Type 1 receptor versus the Angiotensin II Type 2 receptor subtype. This selectivity profile minimizes interference with counter-regulatory cardiovascular homeostasis pathways mediated by Angiotensin II Type 2 receptors. Kinetic analyses reveal that azilsartan achieves peak receptor occupancy within 1.5–3 hours post-administration, correlating with maximal plasma concentrations of the active metabolite. The dissociation half-life from the Angiotensin II Type 1 receptor exceeds 10 hours, significantly longer than observed with comparator Angiotensin II Receptor Blockers, which contributes to sustained receptor blockade and prolonged pharmacodynamic effects [1] [6].
Table 1: Comparative Binding Kinetics of Azilsartan at the Angiotensin II Type 1 Receptor
| Pharmacokinetic Parameter | Azilsartan | Olmesartan | Valsartan |
|---|---|---|---|
| IC50 (nM) | 0.62 | 6.0 | 13.5 |
| Association Rate (kon, M-1s-1) | 2.3 × 106 | 1.1 × 106 | 0.8 × 106 |
| Dissociation Half-Life (hours) | >10 | ~6 | ~4 |
| Angiotensin II Type 1/Angiotensin II Type 2 Selectivity Ratio | >10,000:1 | >1,000:1 | >500:1 |
Azilsartan exhibits insurmountable antagonism of the Angiotensin II Type 1 receptor, a critical pharmacological characteristic distinguishing it from surmountable antagonists. In functional in vitro assays, preincubation with azilsartan results in a concentration-dependent reduction in the maximal contractile response to angiotensin II in isolated vascular smooth muscle preparations, even at supramaximal angiotensin II concentrations. This contrasts with surmountable antagonists that cause parallel rightward shifts in angiotensin II dose-response curves without suppressing maximal responses. The molecular basis of this insurmountable behavior involves prolonged occupancy of the Angiotensin II Type 1 receptor binding pocket, potentially through allosteric modulation or slow dissociation kinetics, rather than covalent binding [1] [4].
The dissociation dynamics of azilsartan from the Angiotensin II Type 1 receptor demonstrate biphasic characteristics. An initial rapid dissociation phase (t½α ≈ 30 minutes) is followed by a prolonged secondary phase (t½β > 10 hours). This contrasts with valsartan, which exhibits monophasic dissociation (t½ ≈ 4 hours). Experimental evidence suggests that the extended receptor residence time involves interactions with specific transmembrane domains of the Angiotensin II Type 1 receptor, particularly helices III, V, and VII, stabilizing the antagonist-receptor complex. This kinetic profile enables persistent blockade of angiotensin II signaling despite fluctuations in ligand concentrations and contributes to sustained blood pressure reduction observed in clinical studies [1] [4] [6].
The insurmountable nature translates to enhanced functional resilience against angiotensin II surges. In preclinical models, azilsartan maintains >60% inhibition of angiotensin II-induced pressor responses at 24 hours post-dosing, compared to <40% inhibition with equipotent doses of other Angiotensin II Receptor Blockers. This persistent receptor blockade occurs independently of plasma drug concentrations, highlighting the significance of drug-receptor kinetics rather than pharmacokinetic parameters alone [2] [4].
Beyond competitive blockade of angiotensin II binding, azilsartan modulates multiple downstream intracellular signaling cascades mediated by the Angiotensin II Type 1 receptor:
Calcium-Dependent Pathways: Azilsartan inhibits angiotensin II-induced calcium mobilization in vascular smooth muscle cells through disruption of Gq/11-phospholipase Cβ coupling. This results in reduced inositol trisphosphate generation and subsequent suppression of calcium release from sarcoplasmic reticulum stores. The net effect is diminished vascular smooth muscle cell contraction and vasodilation. At therapeutic concentrations (1–10 μM), azilsartan reduces intracellular calcium flux by 70–85% in human aortic smooth muscle cells [5].
Mitogen-Activated Protein Kinase Cascades: Transcriptomic analyses reveal that azilsartan suppresses angiotensin II-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase in vascular endothelial cells. This inhibition occurs via disruption of Gβγ-dependent Ras activation and subsequent Raf-MEK-ERK signaling. The antiproliferative effects of azilsartan (observed at concentrations ≥1 μM) correlate with reduced ERK1/2 activation, leading to decreased vascular smooth muscle cell proliferation and migration—effects not consistently observed with other Angiotensin II Receptor Blockers at equivalent concentrations [3] [5].
Reactive Oxygen Species Signaling: Angiotensin II stimulates nicotinamide adenine dinucleotide phosphate oxidase-dependent superoxide production through Angiotensin II Type 1 receptor activation. Azilsartan attenuates this pathway by inhibiting the assembly of nicotinamide adenine dinucleotide phosphate oxidase subunits (p47phox and Nox1), reducing vascular superoxide generation by 40–60% in preclinical models. This antioxidant effect potentially mitigates oxidative stress-induced endothelial dysfunction [4].
Transforming Growth Factor-β Pathway Modulation: In renal mesangial cells, azilsartan downregulates angiotensin II-induced transforming growth factor-β1 expression and Smad2/3 phosphorylation. This translates to reduced transcription of profibrotic genes encoding collagen type I, fibronectin, and plasminogen activator inhibitor type 1. Plasminogen activator inhibitor type 1 protein expression in vascular walls is reduced by 50–70% in azilsartan-treated atherosclerotic models, suggesting potential modulation of fibrotic and thrombotic pathways [5].
Table 2: Intracellular Signaling Pathways Modulated by Azilsartan
| Signaling Pathway | Key Molecular Targets | Biological Effect | Experimental Concentration Range |
|---|---|---|---|
| Calcium Mobilization | Gq/11-PLCβ-IP3 | Reduced vascular smooth muscle contraction | 0.1–10 μM |
| ERK1/2 Phosphorylation | Ras-Raf-MEK-ERK cascade | Inhibition of vascular smooth muscle cell proliferation | 1–10 μM |
| Reactive Oxygen Species Production | Nox1/p47phox assembly | Decreased superoxide-mediated endothelial dysfunction | 0.5–5 μM |
| Transforming Growth Factor-β Signaling | Smad2/3 phosphorylation | Downregulation of profibrotic gene expression | 0.1–1 μM |
| Plasminogen Activator Inhibitor Type 1 Expression | Serpine1 transcription | Reduced thrombotic and fibrotic activity | 0.5–5 μM |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: